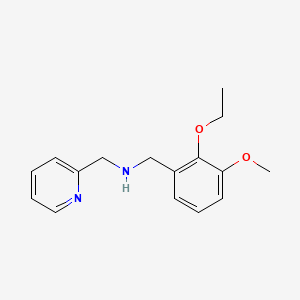

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine

Overview

Description

1-(2-Ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine (EMMP) is a small molecule that has recently gained attention in the field of medicinal chemistry due to its potential use in drug development. EMMP has been studied for its ability to interact with a variety of proteins and receptors, making it a promising target for drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

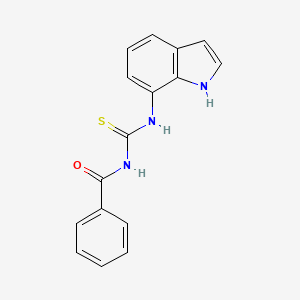

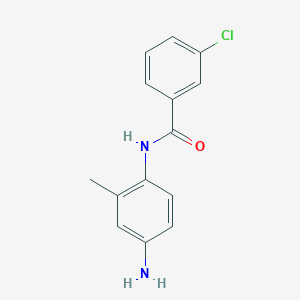

Compounds structurally related to 1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine have been explored for their potential medicinal applications. For instance, certain Schiff bases derived from 3-aminomethyl pyridine, resembling the target compound in structural motifs, have been synthesized and screened for anticonvulsant activity. These compounds, confirmed through various spectroscopy methods, showed promising seizures protection in different models, suggesting their potential in developing anticonvulsant drugs (Pandey & Srivastava, 2011).

Catalysis and Material Science

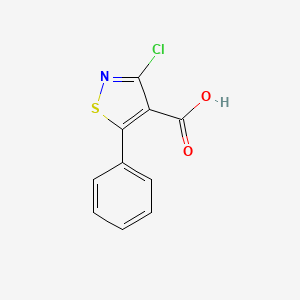

In the context of catalysis and material science, diiron(III) complexes involving tridentate ligands, which share a functional resemblance with the chemical , have been studied as catalysts for the selective hydroxylation of alkanes. These complexes, characterized by spectral and electrochemical methods, demonstrated efficiency in cyclohexane hydroxylation, presenting a pathway for the development of industrial catalysts for alkane functionalization (Sankaralingam & Palaniandavar, 2014).

Organic Synthesis

Additionally, the synthesis and catalytic evaluation of unsymmetrical NCN′ and PCN pincer palladacycles, which could be synthesized from derivatives similar to the queried chemical, have shown good activity and selectivity in catalytic applications. This demonstrates the role of such compounds in facilitating organic transformations, indicating their significance in synthetic chemistry (Roffe et al., 2016).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes with catecholates, potentially including structures akin to the queried molecule, have been explored for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity under red light to various cell lines, suggesting their applicability in photodynamic therapy for cancer treatment (Basu et al., 2014).

properties

IUPAC Name |

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-20-16-13(7-6-9-15(16)19-2)11-17-12-14-8-4-5-10-18-14/h4-10,17H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITJWIVUMOWEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B3159294.png)

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate](/img/structure/B3159300.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)

![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)

![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)

![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)